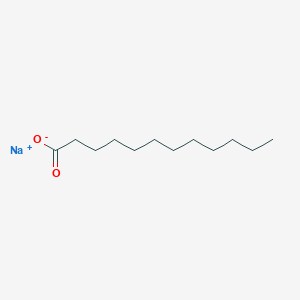

sodium;dodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTURAGWYSMTVOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and purification methods for sodium dodecanoate

An In-depth Technical Guide on the Synthesis and Purification Methods for Sodium Dodecanoate (B1226587)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dodecanoate, the sodium salt of lauric acid, is a widely utilized anionic surfactant in various scientific and industrial applications, including as an excipient in pharmaceutical formulations.[1][2] The purity of sodium dodecanoate is critical for ensuring the consistency and reliability of research outcomes and the safety and efficacy of pharmaceutical products. This technical guide provides a comprehensive overview of the primary . It includes detailed experimental protocols, comparative quantitative data, and process visualizations to aid researchers and professionals in the preparation of high-purity sodium dodecanoate.

Synthesis of Sodium Dodecanoate

The synthesis of sodium dodecanoate is primarily achieved through two common chemical reactions: the direct neutralization of dodecanoic acid (lauric acid) and the saponification of an ester of dodecanoic acid.

Neutralization of Dodecanoic Acid

This method involves a straightforward acid-base reaction between dodecanoic acid and a sodium-containing base, most commonly sodium hydroxide (B78521).[3]

Chemical Reaction:

CH₃(CH₂)₁₀COOH + NaOH → CH₃(CH₂)₁₀COONa + H₂O

Experimental Protocol:

-

Reactant Preparation: Accurately weigh a desired amount of dodecanoic acid and dissolve it in a suitable solvent, such as ethanol. Prepare a stoichiometric equivalent of sodium hydroxide in an aqueous or ethanolic solution.

-

Reaction: Slowly add the sodium hydroxide solution to the dodecanoic acid solution with constant stirring. The reaction is exothermic, and the temperature may be controlled using an ice bath if necessary.

-

Completion and Monitoring: Continue stirring the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-2 hours to ensure the reaction goes to completion.[4] The reaction can be monitored by measuring the pH of the solution, with a final pH of 8.5-9 indicating completion.[5]

-

Isolation of Crude Product: The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude sodium dodecanoate. The solid product can then be washed with a cold non-polar solvent like diethyl ether to remove any unreacted lauric acid.

Logical Workflow for Neutralization Synthesis

References

Determining the Critical Micelle Concentration of Sodium Dodecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sodium dodecanoate (B1226587). The CMC is a fundamental parameter in surfactant science, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. Accurate determination of the CMC is crucial for various applications in research, drug development, and formulation science, as it governs the physicochemical properties of surfactant solutions, such as solubilization, detergency, and emulsification.

Introduction to Micellization

Sodium dodecanoate, the sodium salt of lauric acid, is an anionic surfactant composed of a hydrophilic carboxylate head group and a hydrophobic 12-carbon tail. In aqueous solutions at low concentrations, sodium dodecanoate exists as individual monomers. As the concentration increases, these monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, further increases in concentration lead to the spontaneous formation of micelles in the bulk solution. This transition concentration is the critical micelle concentration.

Methods for Determining Critical Micelle Concentration

Several physicochemical properties of a surfactant solution exhibit a distinct change at the CMC, allowing for its experimental determination. The most common methods include conductometry, tensiometry, and fluorescence spectroscopy.

Conductometry

Principle: The conductivity of an ionic surfactant solution is dependent on the concentration and mobility of the charge carriers. Below the CMC, sodium dodecanoate exists as individual ions (Na⁺ and dodecanoate⁻), and the conductivity increases linearly with concentration. Above the CMC, the newly formed micelles are larger and have a lower mobility than the individual surfactant ions. Additionally, a fraction of the counterions (Na⁺) become associated with the micelle surface, further reducing the overall increase in conductivity with concentration. This results in a distinct break in the plot of conductivity versus concentration, with the intersection of the two linear regions indicating the CMC.[1][2][3]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of sodium dodecanoate in deionized water (e.g., 0.1 M).

-

Serial Dilutions: Prepare a series of solutions with varying concentrations of sodium dodecanoate by diluting the stock solution. The concentration range should span the expected CMC.

-

Conductivity Measurement:

-

Data Analysis:

Workflow for Conductometric CMC Determination:

Caption: Workflow for CMC determination using conductometry.

Tensiometry (Surface Tension Method)

Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes progressively more populated with monomers, and the surface tension decreases. At the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant above the CMC. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break, the point of which corresponds to the CMC.[8][9]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of sodium dodecanoate solutions of varying concentrations in deionized water, bracketing the expected CMC.

-

Surface Tension Measurement:

-

Calibrate the tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with a substance of known surface tension, such as pure water.

-

Measure the surface tension of each solution at a constant temperature.[10]

-

Allow sufficient time for the surface tension to equilibrate before each measurement.

-

-

Data Analysis:

Workflow for Tensiometric CMC Determination:

Caption: Workflow for CMC determination using tensiometry.

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, typically a hydrophobic molecule that is sparingly soluble in water but readily partitions into the hydrophobic core of micelles.[8] Pyrene (B120774) is a commonly used probe. In a polar environment like water, the fluorescence emission spectrum of pyrene exhibits a characteristic fine structure. When micelles are formed, pyrene molecules are incorporated into their nonpolar interior. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is particularly sensitive to the polarity of its surroundings. A sharp decrease in the I₁/I₃ ratio is observed upon micelle formation. The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the surfactant concentration.[6][11]

Experimental Protocol:

-

Preparation of Probe Solution: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable organic solvent like acetone).

-

Preparation of Surfactant Solutions: Prepare a series of sodium dodecanoate solutions of varying concentrations.

-

Sample Preparation: Add a small, constant amount of the probe stock solution to each surfactant solution. The final concentration of the probe should be very low to avoid self-quenching.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of each sample using a spectrofluorometer at a constant temperature. For pyrene, the excitation wavelength is typically around 334 nm, and the emission is scanned from approximately 350 to 450 nm.[6]

-

-

Data Analysis:

-

Determine the intensities of the first (I₁) and third (I₃) vibronic peaks in the emission spectrum for each sample.

-

Plot the ratio of these intensities (I₁/I₃) as a function of the sodium dodecanoate concentration.

-

The CMC is identified as the concentration at the midpoint of the sigmoidal transition in the plot.

-

Workflow for Fluorescence Spectroscopy CMC Determination:

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Quantitative Data for Sodium Dodecanoate CMC

The CMC of sodium dodecanoate can be influenced by factors such as temperature, pH, and the presence of electrolytes. The following table summarizes some reported CMC values for sodium dodecanoate and the closely related sodium dodecyl sulfate (B86663) (SDS) under various conditions.

| Surfactant | Method | Temperature (°C) | CMC (mM) | Reference |

| Sodium Dodecyl Sulfate | Conductivity | 25 | 8.1 | [12] |

| Sodium Dodecyl Sulfate | Conductivity | 25 | 7.8 | [1] |

| Sodium Laurate | Not Specified | 25 | 30 | [12] |

| Sodium Dodecanoate | Conductivity & Fluorescence | 25 | Not specified, but studied | [13][14] |

| Sodium Dodecyl Sulfate | Fluorescence (Pyrene) | 30 | 7.7 (in 3% v/v acetonitrile-water) | [6] |

| Sodium Dodecyl Sulfate | Fluorescence (Carbon Dots) | Not Specified | 7.3 | [11] |

Conclusion

The determination of the critical micelle concentration is a critical step in the characterization of surfactants for a wide range of scientific and industrial applications. This guide has detailed three robust methods for determining the CMC of sodium dodecanoate: conductometry, tensiometry, and fluorescence spectroscopy. Each method relies on a different physicochemical principle but provides reliable and complementary data. The choice of method will depend on the specific properties of the surfactant system under investigation and the available instrumentation. For ionic surfactants like sodium dodecanoate, conductometry is a straightforward and widely used technique. Tensiometry provides direct information about the surface activity of the surfactant, while fluorescence spectroscopy offers high sensitivity, particularly for low CMC values. A thorough understanding of these methodologies and the factors influencing micellization will enable researchers and professionals to effectively harness the properties of surfactants in their work.

References

- 1. rsc.org [rsc.org]

- 2. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. asianpubs.org [asianpubs.org]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental and theoretical approach to the sodium decanoate-dodecanoate mixed surfactant system in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Thermodynamic Properties and Stability of Sodium Dodecanoate Micelles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties and stability of sodium dodecanoate (B1226587) micelles. Sodium dodecanoate, a key anionic surfactant, is widely utilized in various scientific and industrial applications, including drug delivery systems. A thorough understanding of its micellar behavior is crucial for optimizing its performance and ensuring the stability of formulations. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of the underlying principles.

Thermodynamic Properties of Sodium Dodecanoate Micellization

The spontaneous formation of micelles in an aqueous solution above a certain concentration, known as the critical micelle concentration (CMC), is an entropically driven process. The primary driving force is the hydrophobic effect, which leads to the sequestration of the hydrophobic tails of the surfactant molecules away from water, thereby increasing the overall entropy of the system.[1] This self-assembly is governed by a delicate balance of thermodynamic forces.

The key thermodynamic parameters that characterize micellization are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters are related by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

A negative ΔG°mic indicates a spontaneous micellization process. For sodium dodecanoate and similar anionic surfactants, the enthalpy of micellization is often small and can be endothermic or exothermic depending on the temperature, while the entropy change is generally positive and the dominant contributor to the negative Gibbs free energy at lower temperatures.[2][3]

Quantitative Thermodynamic Data

The following tables summarize the available quantitative data for the thermodynamic properties of sodium dodecanoate and the closely related sodium dodecyl sulfate (B86663) (SDS) micelles. Data for SDS is included to provide a comparative reference due to its extensive characterization in the literature.

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecanoate and Sodium Dodecyl Sulfate (SDS) under Various Conditions

| Surfactant | Temperature (°C) | Additives | CMC (mM) | Reference |

| Sodium Dodecanoate | 25 | None | ~24 | [4] |

| Sodium Dodecyl Sulfate (SDS) | 25 | None | 8.2 | [5] |

| Sodium Dodecyl Sulfate (SDS) | 22.1 | None | 10.0 | [6] |

| Sodium Dodecyl Sulfate (SDS) | 32.1 | None | 8.45 | [6] |

| Sodium Dodecyl Sulfate (SDS) | 60 | None | 6.1 | [7] |

| Sodium Dodecyl Sulfate (SDS) | 25 | 0.1 M NaCl | 1.4 | [8] |

Table 2: Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulfate (SDS) at 25°C

| Parameter | Value | Units | Reference |

| ΔG°mic | -32.66 to -36.12 | kJ/mol | [3] |

| ΔH°mic | -1 to -8 | kJ/mol | [9] |

| ΔS°mic | ~100 | J/mol·K |

Stability of Sodium Dodecanoate Micelles

The stability of sodium dodecanoate micelles is influenced by several factors, including temperature, the presence of electrolytes, and the addition of other molecules.

-

Effect of Temperature: For ionic surfactants like sodium dodecanoate, the CMC typically exhibits a U-shaped dependence on temperature.[2] It decreases to a minimum value and then increases as the temperature rises further.[2] This behavior is a result of the competing effects of temperature on the hydrophobic interactions and the hydration of the hydrophilic headgroups.[6] The aggregation number of the micelles, which is the average number of surfactant molecules in a micelle, generally decreases with increasing temperature.[10][11]

-

Effect of Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of sodium dodecanoate leads to a significant decrease in the CMC and an increase in the micelle aggregation number.[12][13] The added counter-ions (Na+) screen the electrostatic repulsion between the negatively charged dodecanoate headgroups on the micelle surface, which favors the aggregation of surfactant molecules at a lower concentration.[13]

Experimental Protocols for Characterization

Accurate determination of the thermodynamic properties of sodium dodecanoate micelles relies on precise experimental techniques. The following sections detail the methodologies for the most common and effective characterization methods.

Conductivity Measurement

Principle: The equivalent conductivity of a surfactant solution changes with its concentration. Below the CMC, the surfactant exists primarily as individual ions, and the conductivity decreases linearly with the square root of the concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual surfactant ions, leads to a sharp change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph corresponds to the CMC.[14][15]

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of sodium dodecanoate in deionized water (e.g., 100 mM).

-

Serial Dilutions: Prepare a series of sodium dodecanoate solutions with concentrations spanning the expected CMC range by serial dilution of the stock solution.

-

Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.

-

Measurement: Measure the conductivity of each sodium dodecanoate solution at a constant temperature. Ensure the conductivity probe is properly immersed and that the solution is well-mixed.

-

Data Analysis: Plot the measured conductivity (κ) against the concentration of sodium dodecanoate. The CMC is determined from the breakpoint in the plot.

Surface Tension Measurement

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which the surface tension plateaus is the CMC.[2]

Protocol:

-

Solution Preparation: Prepare a series of sodium dodecanoate solutions of varying concentrations in deionized water.

-

Instrument Setup: Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) and ensure it is properly calibrated.

-

Measurement: Measure the surface tension of each solution at a constant temperature. Allow sufficient time for the surface tension to equilibrate before taking a reading.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the sodium dodecanoate concentration. The CMC is identified as the concentration at the sharp break in the curve.

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the intensity ratio of certain vibronic bands in the pyrene emission spectrum (the I1/I3 ratio). A plot of this ratio against the surfactant concentration shows a sigmoidal decrease, and the inflection point is taken as the CMC.[16][17]

Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol).

-

Sample Preparation: Prepare a series of sodium dodecanoate solutions. To each solution, add a small, constant amount of the pyrene stock solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching.

-

Fluorescence Measurement: Excite the samples at a wavelength of around 334 nm and record the emission spectra.

-

Data Analysis: Determine the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks of the pyrene emission spectrum. Plot the ratio I1/I3 against the logarithm of the sodium dodecanoate concentration. The CMC is determined from the midpoint of the transition in the resulting sigmoidal curve.[18]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat changes associated with molecular interactions. In the context of micellization, it measures the heat evolved or absorbed when a concentrated surfactant solution is titrated into a solvent. Below the CMC, the heat change corresponds to the dilution of the surfactant monomers. As the concentration approaches and surpasses the CMC, the heat change is dominated by the enthalpy of micelle formation (or demicellization upon dilution). The resulting titration curve allows for the direct determination of both the CMC and the enthalpy of micellization (ΔH°mic).[19][20]

Protocol:

-

Sample Preparation: Prepare a concentrated solution of sodium dodecanoate (well above its CMC) and degas it. Fill the ITC syringe with this solution. Fill the sample cell with deionized water or the same buffer used for the surfactant solution, and also degas it.

-

Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate to a stable baseline.

-

Titration: Perform a series of small injections of the concentrated surfactant solution into the sample cell, recording the heat change after each injection.

-

Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the heat change per injection. A plot of the heat change per mole of injectant against the total surfactant concentration in the cell yields a sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the difference in the pre- and post-transition baselines gives the enthalpy of micellization (ΔH°mic).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the thermodynamics and stability of sodium dodecanoate micelles.

Caption: Process of micelle formation from individual surfactant monomers.

Caption: Driving forces governing the formation and stability of micelles.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

References

- 1. phavi.umcs.pl [phavi.umcs.pl]

- 2. scialert.net [scialert.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Temperature Effect on the Nanostructure of SDS Micelles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of surfactant and electrolyte concentrations on bubble formation and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 16. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. azom.com [azom.com]

An In-depth Technical Guide to the Phase Behavior and Aggregation of Sodium Dodecanoate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior and aggregation properties of sodium dodecanoate (B1226587), a key anionic surfactant, in aqueous solutions. Understanding these characteristics is crucial for its application in various fields, including drug delivery, formulation science, and materials science. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of the underlying physicochemical processes.

Introduction to Sodium Dodecanoate

Sodium dodecanoate, also known as sodium laurate, is the sodium salt of dodecanoic acid (lauric acid). Its amphiphilic nature, possessing a hydrophilic carboxylate head group and a hydrophobic 12-carbon tail, drives its self-assembly in aqueous environments. This aggregation behavior leads to the formation of various structures, from simple micelles to complex lyotropic liquid crystalline phases, each with unique properties and potential applications.

Phase Behavior and Aggregation

The behavior of sodium dodecanoate in water is highly dependent on its concentration and the temperature of the system. At very low concentrations, it exists as individual ions (monomers). As the concentration increases, distinct transitions occur, leading to the formation of organized assemblies.

Critical Micelle Concentration (CMC) and Micellization

Above a specific concentration, known as the Critical Micelle Concentration (CMC), sodium dodecanoate monomers spontaneously assemble into spherical or ellipsoidal aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form a charged outer shell. This process is fundamental to the solubilization of poorly water-soluble drugs within the micellar core.

The CMC is a critical parameter for any application involving surfactants and is influenced by factors such as temperature, pressure, and the presence of electrolytes.

Krafft Temperature

The Krafft temperature (Tk) is the minimum temperature at which micelles can form. Below the Krafft temperature, the solubility of the surfactant is lower than its CMC, and it exists predominantly as hydrated crystals. Above the Tk, the solubility increases sharply, allowing for the formation of micelles. For sodium dodecanoate, the Krafft temperature is approximately 25°C.

Lyotropic Liquid Crystalline Phases

At concentrations significantly above the CMC, further self-assembly of sodium dodecanoate leads to the formation of more ordered structures known as lyotropic liquid crystalline phases. These phases are highly dependent on both concentration and temperature and exhibit properties of both liquids and crystals. The primary lyotropic phases observed for sodium dodecanoate in water include:

-

Hexagonal Phase (H₁): Composed of cylindrical micelles packed in a hexagonal lattice.

-

Cubic Phase (I₁): Consists of spherical micelles arranged in a cubic lattice. This phase is typically highly viscous.

-

Lamellar Phase (Lα): Characterized by bilayers of surfactant molecules separated by layers of water.

The sequence of these phases with increasing surfactant concentration generally follows the progression from spherical micelles to cylindrical micelles (hexagonal phase) and then to planar bilayers (lamellar phase).

Quantitative Data

The following tables summarize key quantitative data for the phase behavior of sodium dodecanoate in aqueous solutions.

| Temperature (°C) | Critical Micelle Concentration (CMC) (mmol/L) |

| 20 | 29 |

| 30 | 21 |

| 40 | 18 |

| 50 | 17 |

Table 1: Critical Micelle Concentration of Sodium Dodecanoate at Various Temperatures.

| Parameter | Value |

| Krafft Temperature (Tk) | ~25 °C |

Table 2: Krafft Temperature of Sodium Dodecanoate.

| Phase | Approximate Concentration Range (wt% Sodium Dodecanoate) | Typical Temperature Range (°C) |

| Isotropic Micellar Solution (L₁) | >CMC to ~30% | > Krafft Temperature |

| Hexagonal (H₁) | ~30% to ~50% | Room Temperature and above |

| Lamellar (Lα) | ~50% to ~70% | Higher Temperatures |

Table 3: Approximate Phase Boundaries for the Sodium Dodecanoate-Water System. Note: These are approximate ranges and can be influenced by temperature and impurities.

Experimental Protocols

Accurate characterization of the phase behavior of sodium dodecanoate is essential for its effective application. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly added monomers form micelles, which have a lower mobility per monomer than free monomers due to their larger size and the binding of counter-ions. The CMC is determined from the break in the plot of conductivity versus concentration.

Procedure:

-

Prepare a stock solution of sodium dodecanoate in deionized water of a concentration well above the expected CMC.

-

Place a known volume of deionized water in a thermostated beaker equipped with a magnetic stirrer and a calibrated conductivity probe.

-

Allow the water to reach thermal equilibrium.

-

Record the initial conductivity of the water.

-

Make successive additions of the stock sodium dodecanoate solution to the beaker using a micropipette.

-

After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

-

Continue the additions until the concentration is well above the expected CMC.

-

Plot the measured conductivity as a function of the sodium dodecanoate concentration.

-

The plot will show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.

Surface Tension Measurement for CMC Determination

Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the water. As the surfactant concentration increases, the surface tension decreases. Once the surface is saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in concentration.

Procedure (Du Noüy Ring Method):

-

Prepare a series of sodium dodecanoate solutions of varying concentrations in deionized water, both below and above the expected CMC.

-

Ensure all glassware is scrupulously clean to avoid surface-active impurities.

-

Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

-

Place a sample of the prepared solution in a thermostated vessel.

-

Carefully lower a clean platinum-iridium ring until it is submerged in the solution.

-

Slowly raise the ring, pulling it through the interface.

-

The force required to detach the ring from the surface is measured and is proportional to the surface tension.

-

Repeat the measurement for each concentration.

-

Plot the surface tension as a function of the logarithm of the sodium dodecanoate concentration.

-

The concentration at which the surface tension plot shows a distinct change in slope and begins to plateau is the CMC.

Characterization of Lyotropic Liquid Crystalline Phases

Principle: Lyotropic liquid crystalline phases are anisotropic, meaning their optical properties depend on the direction of light passing through them. When viewed between crossed polarizers in a microscope, these anisotropic phases exhibit characteristic textures (birefringence patterns) that can be used to identify the phase type. Isotropic phases, like the micellar solution and the cubic phase, will appear dark.

Procedure:

-

Prepare a series of sodium dodecanoate solutions at concentrations known to form liquid crystalline phases.

-

Place a small drop of the sample on a clean microscope slide and cover it with a coverslip.

-

Place the slide on the stage of a polarizing microscope.

-

Observe the sample between crossed polarizers.

-

Characteristic textures to look for include:

-

Hexagonal Phase: Fan-like or non-geometric textures.

-

Lamellar Phase: "Maltese cross" patterns within oily streaks.

-

-

A heating/cooling stage can be used to observe phase transitions as a function of temperature.

Principle: SAXS is a powerful technique for determining the structure of materials on the nanometer scale. When an X-ray beam is passed through a sample containing ordered structures like micelles or liquid crystalline phases, the X-rays are scattered at small angles. The resulting scattering pattern is characteristic of the size, shape, and arrangement of the scattering objects.

Procedure:

-

Prepare samples of sodium dodecanoate at various concentrations.

-

Load the sample into a suitable sample holder, typically a thin capillary tube.

-

Mount the sample in the SAXS instrument.

-

Expose the sample to a monochromatic X-ray beam.

-

A 2D detector records the scattered X-rays.

-

The 2D scattering pattern is radially averaged to produce a 1D plot of scattering intensity versus the scattering vector, q.

-

The positions of the peaks in the scattering pattern provide information about the lattice spacing and symmetry of the phase:

-

Lamellar Phase: Peaks appear at positions in the ratio 1 : 2 : 3...

-

Hexagonal Phase: Peaks appear at positions in the ratio 1 : √3 : √4 : √7...

-

Cubic Phase: More complex peak patterns corresponding to a specific cubic lattice.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of sodium dodecanoate.

Caption: Aggregation pathway of sodium dodecanoate in aqueous solution.

Caption: Experimental workflow for CMC determination.

Caption: Logical workflow for identifying lyotropic liquid crystal phases.

A Historical and Early Literature Review of Sodium Dodecanoate Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dodecanoate (B1226587), also known as sodium laurate, the sodium salt of lauric acid, has been a subject of scientific inquiry for over a century. Its amphiphilic nature, possessing both a hydrophilic carboxylate head group and a hydrophobic twelve-carbon tail, makes it a classic example of a surfactant. Early research on this and similar soap molecules laid the foundational principles of colloid and surface science. This technical guide provides a comprehensive review of the historical and early literature on sodium dodecanoate, focusing on its physicochemical properties, the development of experimental techniques to characterize it, and the initial theoretical understanding of its behavior in aqueous solutions.

Historical Context: The Dawn of Soap Science

The systematic study of soap solutions began in the early 20th century, moving from empirical observations of cleaning and lathering properties to quantitative scientific investigation. Before this, soap making was primarily a craft, with the first documented evidence of soap-like substances dating back to ancient Mesopotamia, where animal fats were mixed with wood ash. The industrial revolution and the development of the Leblanc process for soda ash production in the late 18th century made soap more accessible and spurred interest in its chemical nature.[1]

Pioneering work in the early 1900s by chemists like James William McBain at the University of Bristol and later at Stanford University was instrumental in transforming the understanding of soap solutions from simple electrolytes to complex colloidal systems. McBain's extensive research on the constitution of soap solutions, including their alkalinity, hydrolysis, and conductivity, revealed the existence of aggregates of ions, which he termed "micelles."[2][3] This concept was a paradigm shift, explaining the anomalous colligative properties and electrical conductivity of soap solutions that did not conform to the behavior of simple electrolytes.

Early Synthesis of Sodium Dodecanoate

The traditional and early laboratory-scale synthesis of sodium dodecanoate involves the saponification of a triglyceride containing lauric acid, such as coconut oil or palm kernel oil, with a strong base like sodium hydroxide (B78521).[4][5] The general reaction is a hydrolysis of the ester linkages in the triglyceride, yielding glycerol (B35011) and the sodium salts of the fatty acids present in the oil.

A more precise early laboratory synthesis method involves the direct neutralization of pure lauric acid with a stoichiometric amount of sodium hydroxide solution.[6]

Experimental Protocol: Early Laboratory Synthesis of Sodium Dodecanoate

Objective: To synthesize sodium dodecanoate via the neutralization of lauric acid.

Materials:

-

Lauric acid (dodecanoic acid)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol (for recrystallization, optional)

Procedure:

-

A known molar quantity of lauric acid is weighed and dissolved in a suitable solvent, often a water-ethanol mixture, with gentle heating.

-

A stoichiometric equivalent of sodium hydroxide, dissolved in distilled water, is slowly added to the lauric acid solution while stirring.

-

The mixture is heated and stirred until the reaction is complete, and a clear soap solution is formed.

-

The sodium dodecanoate can be isolated by cooling the solution to induce crystallization or by evaporating the solvent.

-

For higher purity, the resulting solid can be recrystallized from a solvent such as ethanol.[7]

Physicochemical Properties: Early Investigations

Early research focused on characterizing the fundamental physicochemical properties of sodium dodecanoate in aqueous solutions. These studies were crucial for understanding its behavior as a surfactant and for the development of the theory of micelle formation.

Solubility and Phase Behavior

The solubility of soaps was a significant area of early investigation. McBain and Sierichs, in their 1948 paper, provided extensive data on the solubility of various sodium and potassium soaps, noting that hydrolysis can obscure the true solubility temperature.[8] They developed phase diagrams for several potassium soaps, which share similarities with their sodium counterparts. Early phase diagrams of soap-water systems were constructed by observing the physical state (e.g., isotropic solution, gel, crystalline solid) of samples with varying concentrations and temperatures. McBain and his collaborators also published phase rule studies for the sodium laurate-sodium chloride-water system in 1938 and for a mixed sodium palmitate-sodium laurate-water system in 1941.[9][10]

Table 1: Early Reported Solubility Data for Related Soaps

| Soap | Temperature (°C) for Moderate Solubility | Reference |

| Potassium Laurate | Room Temperature | [8] |

| Sodium Oleate | Room Temperature | [8] |

| Other Saturated Sodium Soaps | Elevated Temperatures Required | [8] |

Critical Micelle Concentration (CMC)

A pivotal concept in the study of sodium dodecanoate is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. The determination of the CMC was a key focus of early research and was typically achieved by observing the abrupt change in a physical property of the solution as a function of concentration.

Several techniques were employed in the early to mid-20th century to determine the CMC.

Table 2: Early Reported Critical Micelle Concentration (CMC) Values for Sodium Dodecanoate

| Temperature (°C) | Method | CMC (mM) | Reference |

| 25 | Conductivity | 23-24 | [11] |

| 30 | Viscosity | 30 | [12][13] |

| Not Specified | Not Specified | 25 | [14] |

Early Experimental Protocols for Characterization

The methodologies used in the early 20th century, though less sophisticated than modern techniques, were foundational in establishing the physicochemical properties of surfactants like sodium dodecanoate.

Surface Tension Measurement

The measurement of surface tension was a primary method for studying surfactant solutions, as the surface tension decreases significantly with increasing surfactant concentration up to the CMC, after which it remains relatively constant. Early methods often relied on the principles of capillary rise, the du Noüy ring method, or the drop-weight method.

A 1941 study by Nutting and Long investigated the change in surface tension of sodium laurate solutions over time, highlighting the dynamic nature of surfactant adsorption at the air-water interface.[1]

Experimental Protocol: Early Surface Tension Measurement (Conceptual)

Objective: To determine the surface tension of sodium dodecanoate solutions at various concentrations.

Apparatus: A du Noüy tensiometer or similar device.

Procedure:

-

A series of sodium dodecanoate solutions of varying concentrations are prepared in distilled water.

-

For each solution, the surface tension is measured using the tensiometer. This involves measuring the force required to detach a platinum ring from the surface of the solution.

-

The surface tension values are then plotted against the logarithm of the sodium dodecanoate concentration.

-

The CMC is identified as the concentration at which the plot shows a sharp break, with the surface tension becoming nearly constant at higher concentrations.

Conductivity Measurement

The electrical conductivity of ionic surfactant solutions like sodium dodecanoate exhibits a characteristic change at the CMC. Below the CMC, the conductivity increases almost linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions.

A notable early work providing conductivity data for sodium dodecanoate is the 1965 paper by Campbell and Lakshminarayanan.[15] They determined the equivalent conductances of aqueous solutions of sodium decanoate, sodium laurate, and sodium myristate at 25°C and 35°C.

Experimental Protocol: Early Conductivity Measurement

Objective: To determine the CMC of sodium dodecanoate by measuring the electrical conductivity of its aqueous solutions.

Apparatus:

-

A conductivity bridge (e.g., a modified Wheatstone bridge).

-

A conductivity cell with platinized platinum electrodes.

-

A constant temperature bath.

Procedure:

-

A stock solution of sodium dodecanoate is prepared in conductivity water (distilled water with very low conductivity).

-

A series of dilutions are made from the stock solution to obtain a range of concentrations.

-

The conductivity cell is filled with each solution, and its resistance is measured using the conductivity bridge after temperature equilibration in the constant temperature bath.

-

The specific conductance is calculated from the measured resistance and the cell constant.

-

The equivalent conductance is then calculated by dividing the specific conductance by the molar concentration.

-

The equivalent conductance is plotted against the square root of the concentration. The CMC is identified as the concentration at which there is a distinct break in the slope of the curve.

Signaling Pathways and Logical Relationships

The formation of micelles is a cooperative process driven by the hydrophobic effect. Below the CMC, sodium dodecanoate exists primarily as individual ions. As the concentration increases to the CMC, these monomers rapidly associate to form micelles, with their hydrophobic tails sequestered from the water in the core of the micelle and their hydrophilic heads forming the outer surface that interacts with the surrounding water.

Conceptual pathway of micelle formation.

The experimental workflow for determining the CMC using a property that changes at this transition point can be visualized as follows:

Workflow for CMC determination.

A simplified representation of a soap-water phase diagram, based on early observations, can illustrate the different phases present at various concentrations and temperatures.

Simplified early soap-water phase diagram.

Conclusion

The early research on sodium dodecanoate was pivotal in establishing the fundamental principles of surfactant science. The meticulous experimental work of pioneers like James William McBain and his contemporaries, using techniques such as conductivity and surface tension measurements, led to the revolutionary concept of the micelle. These foundational studies not only explained the unique properties of soap solutions but also paved the way for the development of a vast array of modern surfactant-based technologies, from pharmaceuticals and personal care products to industrial processes. This historical perspective provides a valuable context for contemporary researchers in understanding the origins of the concepts and techniques that are still central to the study of colloidal and interfacial phenomena.

References

- 1. mindat.org [mindat.org]

- 2. XCII.—Studies of the constitution of soap solutions: the alkalinity and degree of hydrolysis of soap solutions - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The solubility of sodium and potassium soaps and the phase diagrams of aqueous potassium soaps | CiNii Research [cir.nii.ac.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of Sodium Dodecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize sodium dodecanoate (B1226587), a key surfactant and pharmaceutical excipient. The following sections detail the principles, experimental protocols, and expected spectral data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS).

Introduction to Sodium Dodecanoate

Sodium dodecanoate, also known as sodium laurate, is the sodium salt of dodecanoic acid (lauric acid).[] It is an anionic surfactant widely used in various industrial and pharmaceutical applications due to its amphiphilic nature, which allows it to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[2] Spectroscopic techniques are indispensable for confirming its chemical identity, elucidating its structure, and studying its aggregation behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining detailed information about the molecular structure and dynamics of sodium dodecanoate in both its monomeric and micellar states.[3] ¹H and ¹³C NMR are the most commonly applied nuclei.

Principles

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin align either with or against the field. The absorption of radiofrequency radiation can induce a "spin flip" between these energy states. The precise frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.[4]

In surfactant solutions, changes in chemical shifts and signal broadening can be observed upon micelle formation. This is due to the different chemical environments experienced by the surfactant molecules in the aqueous bulk versus the hydrophobic core and the polar headgroup region of the micelle.[5]

Quantitative Data

While specific chemical shifts for sodium dodecanoate can vary slightly depending on the solvent and concentration, the following tables provide expected ranges based on data for similar long-chain carboxylates and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for Sodium Dodecanoate

| Protons | Chemical Shift (δ, ppm) - Monomer (Below CMC) | Chemical Shift (δ, ppm) - Micelle (Above CMC) |

| α-CH₂ (adjacent to COO⁻) | ~2.1 - 2.3 | Shift downfield (to higher ppm) |

| β-CH₂ | ~1.5 - 1.7 | Minor downfield shift |

| Bulk -(CH₂)₈- | ~1.2 - 1.4 | Minor shifts |

| Terminal -CH₃ | ~0.8 - 0.9 | Shift upfield (to lower ppm) |

Table 2: Predicted ¹³C NMR Chemical Shifts for Sodium Dodecanoate

| Carbon | Chemical Shift (δ, ppm) - Monomer (Below CMC) | Chemical Shift (δ, ppm) - Micelle (Above CMC) |

| C=O (carboxylate) | ~180 - 185 | Downfield shift |

| α-C (adjacent to COO⁻) | ~35 - 40 | Downfield shift |

| β-C | ~25 - 30 | Minor shifts |

| Bulk -(CH₂)₈- | ~28 - 33 | Minor shifts |

| Terminal -CH₃ | ~14 | Upfield shift |

Note: The exact chemical shifts can be influenced by factors such as solvent, temperature, and pH.

Experimental Protocol: ¹H NMR of an Aqueous Solution

-

Sample Preparation:

-

Prepare a series of solutions of sodium dodecanoate in deuterium (B1214612) oxide (D₂O) at concentrations below and above the known CMC (approximately 20-25 mM).

-

For each concentration, accurately weigh the required amount of sodium dodecanoate and dissolve it in a known volume of D₂O in a clean NMR tube.

-

A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift referencing (δ = 0.0 ppm).

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the instrument is properly tuned and shimmed for the D₂O solvent.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Typical parameters include:

-

Pulse angle: 90°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 5 seconds

-

Number of scans: 16-64 (depending on concentration)

-

-

Suppress the residual HDO signal using an appropriate solvent suppression technique (e.g., presaturation).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the internal standard (TSP at 0.0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For sodium dodecanoate, it is particularly useful for confirming the presence of the carboxylate group and the long alkyl chain.[6]

Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). Different types of bonds vibrate at specific, characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically expressed as wavenumber, cm⁻¹).

Quantitative Data

Table 3: Characteristic IR Absorption Bands for Sodium Dodecanoate

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric COO⁻ stretch | ~1560 - 1580 | Strong |

| Symmetric COO⁻ stretch | ~1410 - 1440 | Strong |

| Asymmetric CH₂ stretch | ~2915 - 2935 | Strong |

| Symmetric CH₂ stretch | ~2845 - 2865 | Strong |

| CH₂ scissoring | ~1465 - 1475 | Medium |

| CH₂ rocking | ~720 - 730 | Medium |

Source:[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of a Solid Sample

-

Sample Preparation:

-

No extensive sample preparation is required for solid sodium dodecanoate when using an ATR accessory.[7]

-

Ensure the sample is dry and in powder form.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the sodium dodecanoate powder onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.[8]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 - 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

-

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy.[9] It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the hydrocarbon chain of sodium dodecanoate.[10]

Principles

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. A Raman spectrum is a plot of the intensity of the scattered light versus the energy shift (Raman shift, in cm⁻¹).

Quantitative Data

Table 4: Expected Raman Shifts for Sodium Dodecanoate

| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |

| Asymmetric CH₂ stretch | ~2880 - 2900 | Strong |

| Symmetric CH₂ stretch | ~2840 - 2860 | Strong |

| CH₂ twist | ~1295 - 1305 | Medium |

| C-C skeletal stretch (trans conformation) | ~1130 and ~1060 | Strong |

| Symmetric COO⁻ stretch | ~1410 - 1440 | Weak to Medium |

Note: The C-C skeletal modes are particularly sensitive to the conformation of the alkyl chain. An increase in the intensity of gauche conformer bands (around 1080 cm⁻¹) can indicate disorder, such as in the micellar core.[10]

Experimental Protocol: Raman Spectroscopy of an Aqueous Solution

-

Sample Preparation:

-

Prepare aqueous solutions of sodium dodecanoate in deionized water at the desired concentrations.

-

Filter the solutions if necessary to remove any particulate matter that could cause fluorescence.

-

Place the solution in a suitable container, such as a quartz cuvette.

-

-

Instrumentation:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[9]

-

The instrument should have a high-sensitivity detector, such as a charge-coupled device (CCD).

-

-

Data Acquisition:

-

Focus the laser beam into the sample solution.

-

Acquire the Raman spectrum by collecting the scattered light.

-

Acquisition parameters to be optimized include laser power, exposure time, and the number of accumulations to achieve a good signal-to-noise ratio while avoiding sample heating or degradation.

-

-

Data Processing:

-

Perform cosmic ray removal and background subtraction (especially for fluorescence).

-

Calibrate the spectrum using a known standard (e.g., the silicon peak at 520.7 cm⁻¹).

-

Analyze the positions and intensities of the Raman bands.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.[11]

Principles

In a mass spectrometer, molecules are first ionized to form charged particles. These ions are then separated according to their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z. For sodium dodecanoate, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the intact molecule.[12]

Quantitative Data

Table 5: Expected Ions in the Mass Spectrum of Sodium Dodecanoate

| Ion | m/z | Description |

| [M-Na]⁻ | 199.17 | Dodecanoate anion (deprotonated dodecanoic acid) |

| [M+Na]⁺ | 245.15 | Sodium adduct of sodium dodecanoate |

| [2M-Na]⁻ | 421.34 | Dimer of dodecanoate anion with a sodium counterion |

Note: The observed ions and their relative intensities will depend on the specific mass spectrometry technique and experimental conditions used.

Expected Fragmentation Pattern

Upon fragmentation (e.g., in tandem MS or with in-source fragmentation), the dodecanoate anion ([C₁₁H₂₃COO]⁻) is expected to undergo characteristic fragmentations of carboxylates. This includes the loss of CO₂ (44 Da) to yield an alkyl anion, and successive losses of CₙH₂ₙ units from the alkyl chain.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Dissolve a small amount of sodium dodecanoate in a suitable solvent compatible with ESI, such as a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.[12]

-

The concentration should be low, typically in the micromolar to nanomolar range.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature and flow, to achieve a stable ion signal.[13]

-

Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often preferred for observing the carboxylate anion.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion and any adducts or fragments.

-

Compare the observed m/z values with the theoretical values for the expected ions.

-

Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic characterization of sodium dodecanoate.

Micelle Formation

Caption: Schematic of sodium dodecanoate micelle formation above the CMC.

References

- 2. Showing Compound Sodium dodecanoate (FDB017356) - FooDB [foodb.ca]

- 3. H-1 NMR studies of surfactants in aqueous solutions | Semantic Scholar [semanticscholar.org]

- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Interactions Between Sodium Dodecanoate and Polymers in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex interactions between the anionic surfactant, sodium dodecanoate (B1226587), and various polymers in aqueous solutions. Understanding these interactions is critical for a wide range of applications, including drug delivery systems, cosmetics, and enhanced oil recovery. This document details the underlying mechanisms of interaction, presents key quantitative data, outlines common experimental protocols for characterization, and provides visual representations of the core concepts.

Core Concepts and Mechanisms of Interaction

The interaction between sodium dodecanoate and polymers in solution is a multifaceted process governed by a combination of electrostatic and hydrophobic forces. The nature and strength of these interactions are highly dependent on the properties of both the polymer and the surfactant, as well as the solution conditions such as temperature, pH, and ionic strength.

A key feature of these systems is the formation of polymer-surfactant complexes. This process is typically initiated at a surfactant concentration known as the critical aggregation concentration (CAC) , which is often lower than the critical micelle concentration (CMC) of the surfactant in the absence of the polymer.[1][2][3] At the CAC, sodium dodecanoate molecules begin to associate with the polymer chains, forming micelle-like aggregates.[2][4] This initial binding can be driven by electrostatic attraction between the negatively charged dodecanoate headgroups and positively charged segments on a polymer, or by hydrophobic interactions between the surfactant's alkyl chain and hydrophobic regions of the polymer.[1][2][5]

As the surfactant concentration increases beyond the CAC, more surfactant molecules bind to the polymer, leading to the growth of these aggregates. A widely accepted model for this is the "pearl necklace" model, where the surfactant micelles are strung along the polymer chain.[6] This association can significantly alter the conformation of the polymer chain. For instance, the electrostatic repulsion between the bound anionic surfactant headgroups can cause a hydrophilic polymer chain to expand.[6]

Once the polymer becomes saturated with surfactant molecules, further addition of sodium dodecanoate will lead to the formation of free micelles in the bulk solution, at a concentration that is typically close to the surfactant's normal CMC.[2]

The interaction landscape can be broadly categorized based on the nature of the polymer:

-

Interaction with Neutral Polymers: In the case of neutral polymers like poly(ethylene glycol) (PEG) or poly(vinyl pyrrolidone) (PVP), the primary driving force for interaction is hydrophobic attraction between the surfactant tail and hydrophobic segments of the polymer.[1][7] The presence of the polymer can induce the micellization of the surfactant at a lower concentration than its intrinsic CMC.[3][8]

-

Interaction with Charged Polymers (Polyelectrolytes): The interaction between sodium dodecanoate and charged polymers is strongly influenced by electrostatics.

-

Oppositely Charged Polymers (Cationic): A strong electrostatic attraction exists between the anionic dodecanoate and cationic polymers like poly(diallyldimethylammonium chloride) (PDADMAC).[5][9] This interaction is often cooperative and can lead to the formation of nanoparticles.[5] The binding can neutralize the charge of the polyelectrolyte, potentially leading to precipitation.[2]

-

Similarly Charged Polymers (Anionic): For anionic polymers such as sodium carboxymethyl cellulose, electrostatic repulsion between the polymer and sodium dodecanoate is expected.[1] Consequently, the CAC values are generally higher in these systems compared to those with neutral or oppositely charged polymers.[1]

-

Quantitative Data Summary

The following tables summarize key quantitative data, specifically the Critical Aggregation Concentration (CAC) and Critical Micelle Concentration (CMC), for various sodium dodecanoate/sodium dodecyl sulfate (B86663) (SDS) and polymer systems. These values are indicative of the onset and nature of the interaction.

Table 1: Critical Aggregation Concentration (CAC) and Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) in the Presence of Neutral Polymers.

| Polymer | Polymer Concentration | Temperature (°C) | CAC (mM) | CMC (mM) | Reference |

| Poly(ethylene glycol) (PEG) | 0.5% w/w | 25 | 3.7 - 5.0 | Increases with PEG concentration | [4] |

| Poly(ethylene glycol) (PEG-20 000) | 1.0% | 25 | 2.3 | - | [4] |

| Poly(ethylene glycol) (PEG) | - | 25 | - | 8.0 (in water) | [10] |

Table 2: Critical Aggregation Concentration (CAC) of Sodium Dodecyl Sulfate (SDS) in the Presence of Anionic Polymers.

| Polymer | Polymer Concentration | CAC (ppm) | Reference |

| Sodium Carboxymethyl Cellulose | 500 ppm | 80 - 100 | [1] |

Experimental Protocols

A variety of experimental techniques are employed to characterize the interactions between sodium dodecanoate and polymers. Each method provides unique insights into different aspects of the complex formation.

Surface Tensiometry

Principle: Surface tension measurements are used to determine the CAC and CMC. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. In the presence of a polymer, a break in the surface tension curve at a concentration below the CMC indicates the CAC, the point at which surfactant-polymer complexes begin to form.[1][8]

Methodology:

-

Prepare a stock solution of sodium dodecanoate in the desired aqueous medium (e.g., deionized water, buffer).

-

Prepare a series of solutions with varying concentrations of sodium dodecanoate, both with and without a fixed concentration of the polymer.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the sodium dodecanoate concentration.

-

The concentration at the first break point in the curve for the polymer-containing solutions corresponds to the CAC. The break point in the curve for the solution without polymer corresponds to the CMC.[10]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the binding of a ligand (surfactant) to a macromolecule (polymer).[11][12] This provides a complete thermodynamic profile of the interaction, including the binding affinity, enthalpy (ΔH), entropy (ΔS), and stoichiometry.[12][13]

Methodology:

-

Prepare a solution of the polymer in the desired buffer and place it in the sample cell of the calorimeter.

-

Prepare a concentrated solution of sodium dodecanoate in the same buffer and load it into the injection syringe.

-

Set the desired experimental temperature.

-

Perform a series of small, sequential injections of the sodium dodecanoate solution into the polymer solution while stirring.

-

The heat change associated with each injection is measured.

-

The raw data (heat flow versus time) is integrated to obtain the enthalpy change per injection.

-

Plotting the enthalpy change per mole of injectant against the molar ratio of surfactant to polymer yields a binding isotherm, which can be fitted to a suitable binding model to extract thermodynamic parameters.[14]

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy, often using a hydrophobic probe like pyrene (B120774), is a sensitive technique to study the formation of hydrophobic microdomains, such as the cores of micelles and polymer-surfactant aggregates.[8] The ratio of the intensities of the first and third vibrational peaks (I1/I3) in the pyrene fluorescence spectrum is sensitive to the polarity of its microenvironment. A decrease in the I1/I3 ratio indicates that pyrene has moved from a polar (aqueous) to a nonpolar environment, signaling the formation of aggregates.[15]

Methodology:

-

Prepare a stock solution of pyrene in a suitable organic solvent.

-

Prepare a series of sodium dodecanoate solutions of varying concentrations (with and without a fixed polymer concentration) containing a small, constant amount of pyrene.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution using a fluorescence spectrophotometer, with an excitation wavelength typically around 335 nm.

-

Calculate the I1/I3 ratio from the emission spectra.

-

Plot the I1/I3 ratio as a function of the sodium dodecanoate concentration. A sharp decrease in this ratio indicates the CAC or CMC.

Conductivity Measurements

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. The mobility of surfactant ions in micelles is different from that of free monomers. A distinct change in the slope of the conductivity versus concentration plot is observed at the CMC. In polymer-surfactant systems, changes in conductivity can also indicate the onset of aggregation (CAC).

Methodology:

-

Prepare a series of sodium dodecanoate solutions of varying concentrations, both with and without a fixed concentration of the polymer.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity as a function of the sodium dodecanoate concentration.

-

The concentrations at which breaks in the slope of the plot occur correspond to the CAC and CMC.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Logical flow of sodium dodecanoate and polymer interaction.

Experimental Workflows

Caption: Workflows for key experimental techniques.

References

- 1. mdpi.com [mdpi.com]

- 2. Intermolecular Interactions in Polyelectrolyte and Surfactant Complexes in Solution [mdpi.com]

- 3. webster.ncnr.nist.gov [webster.ncnr.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymer-surfactant interactions: binding mechanism of sodium dodecyl sulfate to poly(diallyldimethylammonium chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificspectator.com [scientificspectator.com]

- 7. ScholarWorks@Kumoh: Studies on Behaviors of Critical Aggregation Concentration in Neutral Polymer/Sodium Dodecanoate Aqueous Solution System by means of Light Scattering Method [scholarworks.bwise.kr]

- 8. inkworldmagazine.com [inkworldmagazine.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal titration calorimetric studies on the temperature dependence of binding interactions between poly(propylene glycol)s and sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Determination of binding thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Self-Assembly and Structural Architectures of Sodium Dodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium dodecanoate (B1226587), the sodium salt of lauric acid, is a paradigmatic anionic surfactant widely utilized in various industrial and pharmaceutical applications. Its amphiphilic nature, comprising a hydrophilic carboxylate head group and a hydrophobic dodecyl tail, drives its spontaneous self-assembly in aqueous solutions into a rich variety of supramolecular structures. This technical guide provides an in-depth exploration of the fundamental principles governing the self-assembly of sodium dodecanoate, the diverse structural phases it forms, and the experimental methodologies employed for their characterization.

The Onset of Self-Assembly: Critical Micelle Concentration

The cornerstone of sodium dodecanoate's behavior in solution is the formation of micelles. At low concentrations, sodium dodecanoate exists as individual ions (monomers). As the concentration increases, a point is reached where the hydrophobic tails of the monomers begin to associate to minimize their contact with water, a process driven by the hydrophobic effect. This cooperative aggregation leads to the formation of micelles, and the concentration at which this occurs is known as the Critical Micelle Concentration (CMC).[1] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form more micelles.[1]

The CMC is a critical parameter that is influenced by various factors, including temperature, pressure, and the presence of electrolytes or other solutes.[1]

Quantitative Data on Micellization

The following tables summarize key quantitative data related to the micellization of sodium dodecanoate and similar surfactants under various conditions.

| Surfactant | Temperature (°C) | CMC (mM) | Method | Reference |

| Sodium Dodecanoate (Laurate) | 25 | 30 | Capillary Electrophoresis | [2] |

| Sodium Dodecanoate (Laurate) | Not Specified | 24-27 | Various | [3] |

| Sodium Dodecyl Sulfate (SDS) | 25 | 8.1 | Capillary Electrophoresis | [2] |

| Sodium Dodecyl Sulfate (SDS) | 25 | 8.23 | Streaming Potential | [4] |

| Sodium Decanoate | 25 | 86 | Capillary Electrophoresis | [2] |

| Surfactant | Temperature (°C) | Aggregation Number (N) | Method | Reference |

| Sodium Dodecyl Sulfate (SDS) | Not Specified | Not Specified | Fluorescence Quenching | [5][6] |

| Surfactant | Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) | Reference |

| Sodium Dodecyl Sulfate (SDS) | 298.15 | - | Negative | - | [7] |

| Sodium Dodecyl Sulfate (SDS) | 293.15 - 313.15 | Negative | Varies with Temp. | Varies with Temp. | [8] |

Experimental Protocols for Characterization

The study of sodium dodecanoate self-assembly relies on a suite of experimental techniques to determine its characteristic properties.

Determination of Critical Micelle Concentration (CMC)

a) Conductivity Method